4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

Description

BenchChem offers high-quality 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,3,3-tetrafluoropropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-6(2-4-7)8(15)16/h1-4,9H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPDZECSXKPAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid. Recognizing the limited availability of direct experimental data for this specific molecule, this document establishes a predicted physicochemical profile based on structurally analogous compounds. More critically, it offers detailed, field-proven experimental protocols for the definitive determination of its aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogP). These methods are presented as self-validating systems to ensure the generation of robust and reliable data essential for applications in medicinal chemistry, materials science, and drug development. The guide is structured to empower researchers to move from theoretical estimation to empirical validation, a crucial step in the characterization of novel chemical entities.

Introduction and Strategic Importance

4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is a fluorinated aromatic carboxylic acid. The incorporation of fluorine atoms and fluorinated alkyl groups into organic molecules is a widely utilized strategy in drug discovery to modulate key properties such as metabolic stability, membrane permeability, and binding affinity. The tetrafluoropropoxy moiety, in particular, is expected to significantly influence the compound's lipophilicity and electronic characteristics compared to its non-fluorinated counterparts.

A precise understanding of its physicochemical properties is paramount. These parameters govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, this data is critical for formulation design, predicting in vivo behavior, and ensuring regulatory compliance. This guide provides the foundational knowledge and practical methodologies to accurately characterize this promising molecule.

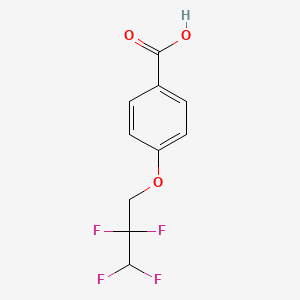

Figure 1: Chemical Structure of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

Caption: Structure of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid.

Predicted Physicochemical Profile

Direct experimental data for 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is scarce in publicly available literature. Therefore, the following profile is based on calculations and data from structurally similar analogs, such as 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid and various fluorinated benzoic acids.[1][2][3] It is imperative that these values be confirmed experimentally.

| Property | Predicted Value / Information | Basis for Prediction & Rationale |

| CAS Number | 186399-52-8 | Catalog data for the specified compound. |

| Molecular Formula | C₁₀H₈F₄O₃ | Derived from the chemical structure. |

| Molecular Weight | 252.16 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for aromatic carboxylic acids.[2] |

| Melting Point | ~170 - 185 °C | Based on the melting point of the analogous 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid (178°C).[3] The slightly larger propoxy group may slightly alter crystal packing and melting point. |

| Aqueous Solubility | Low | The fluorinated alkyl chain and aromatic ring suggest poor water solubility.[2][4] The carboxylic acid group provides some limited aqueous solubility, which will be pH-dependent. |

| pKa | ~3.0 - 3.8 | The electron-withdrawing nature of the tetrafluoroalkoxy group is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). This is a known trend for fluorinated benzoic acids.[5][6] |

| LogP (octanol/water) | > 2.5 | The extended fluorinated chain significantly increases lipophilicity compared to simpler benzoic acids. Fluorination generally increases the LogP value in aromatic systems.[7][8][9] |

Definitive Experimental Characterization Protocols

The following sections provide detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties.

Aqueous Solubility Determination (OECD Test Guideline 105)

The determination of water solubility is fundamental. The "Flask Method," as described in OECD Guideline 105, is the gold standard for substances with solubility greater than 10⁻² g/L.

Causality and Expertise: The choice of the Flask Method is predicated on achieving a true thermodynamic equilibrium between the solid-state compound and its saturated aqueous solution. Stirring duration, temperature control, and the method of phase separation are critical variables that must be rigorously controlled to prevent the formation of colloidal suspensions and ensure accurate, reproducible results. Centrifugation is often preferred over filtration for highly lipophilic compounds to avoid adsorption onto filter membranes.

Workflow for Aqueous Solubility (Flask Method)

Caption: OECD 105 Flask Method workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid to a glass flask containing a known volume of high-purity deionized water. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or stirrer bath at a precise temperature (e.g., 25 ± 0.5 °C).

-

Saturation: Stir the solution for an initial period of 24 hours. After this, cease stirring and observe if any solid settles.

-

Confirmation of Equilibrium: Take a sample, determine its concentration, and then continue stirring for another 24 hours. If the concentration of the second sample is within experimental error of the first, equilibrium is considered reached. If not, continue stirring until two consecutive measurements are stable.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand at the test temperature for at least 24 hours to allow for the settling of undissolved solids. Subsequently, centrifuge the sample at a high speed to ensure complete separation of the aqueous phase from any suspended microcrystals.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The water solubility is reported as the average concentration from at least three replicate experiments.

Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value dictates the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for its determination.[6]

Causality and Expertise: This method relies on monitoring the change in pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal. This corresponds to the midpoint of the buffer region on the titration curve. Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the endpoint for weakly acidic compounds.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for determining pKa via potentiometric titration.

Step-by-Step Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.

-

Sample Preparation: Accurately weigh a sample of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid and dissolve it in a suitable solvent system. Due to its predicted low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) may be necessary.

-

Inert Atmosphere: Place the solution in a jacketed titration vessel maintained at a constant temperature. Purge the solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide.

-

Titration: Begin the titration by adding small, precise aliquots of a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH).

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Construct a titration curve by plotting the recorded pH values against the volume of NaOH added.

-

pKa Determination: Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot). The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.

Lipophilicity (LogP) Determination (Shake-Flask Method)

LogP, the octanol-water partition coefficient, is the primary measure of a compound's lipophilicity and a critical predictor of its membrane permeability and potential for accumulation in fatty tissues. The shake-flask method is the traditional and most direct method for its determination.

Causality and Expertise: This method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating biological lipids) and water. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would alter the concentrations and lead to erroneous results. The choice of which phase to initially dissolve the compound in depends on its expected LogP; for a lipophilic compound, dissolving in n-octanol first is often more efficient.

Workflow for LogP Determination (Shake-Flask Method)

Caption: Shake-Flask method workflow for LogP determination.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. The aqueous phase should be buffered to a pH where the compound is fully unionized (at least 2 pH units below the pKa).

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning: Place equal, known volumes of the n-octanol stock solution and the pre-saturated buffered water into a suitable vessel (e.g., a separatory funnel or centrifuge tube).

-

Equilibration: Shake the vessel gently at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours, to be determined experimentally).

-

Phase Separation: Separate the two phases by centrifugation to avoid the formation of emulsions.

-

Quantification: Determine the concentration of the compound in both the n-octanol phase and the aqueous phase using a validated analytical method like HPLC-UV.

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The experiment should be repeated at several initial concentrations to ensure the value is independent of concentration.

Plausible Synthesis Route

A common method for synthesizing such fluorinated aryl ethers involves a Williamson ether synthesis. This provides context on the compound's origin and potential impurities. A plausible route is the reaction of methyl 4-hydroxybenzoate with 1,1,2,2-tetrafluoro-3-iodopropane followed by saponification of the resulting ester.

Alternatively, a reaction between 4-hydroxybenzoic acid and a suitable tetrafluoropropylating agent under basic conditions could be employed.[10][11] The purity of the final product would need to be confirmed by techniques like NMR spectroscopy and elemental analysis.[12][13]

Conclusion

The physicochemical properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid are critical determinants of its potential in pharmaceutical and material science applications. While a predicted profile provides a valuable starting point, it is not a substitute for rigorous experimental data. The protocols detailed in this guide for determining aqueous solubility, pKa, and LogP represent robust, validated methodologies that will yield the high-quality, reliable data required for informed decision-making in research and development. Adherence to these systematic approaches will ensure a thorough and accurate characterization of this and other novel chemical entities.

References

- BenchChem. (n.d.). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.

- BenchChem. (n.d.). physical and chemical properties of 2-Fluorobenzoic acid.

- ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17.

- ResearchGate. (n.d.). Log P values of fluorinated benzene derivatives.

- Wikipedia. (n.d.). 3-Fluorobenzoic acid.

- Santa Cruz Biotechnology. (n.d.). 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

- PubChem. (n.d.). 2-Fluorobenzoic acid.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).

- CymitQuimica. (n.d.). CAS 10009-25-3: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

- Sigma-Aldrich. (n.d.). 4-(2,2,2-Trifluoroacetamido)benzoic acid.

- PubMed. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458.

- Chemistry Stack Exchange. (2015). LogP of halogen derivatives of aromatics and aliphatics explanation.

- PubChem. (n.d.). 4-[[[4-(2-Methoxyphenoxy)benzoyl]-(3,3,3-trifluoropropyl)amino]methyl]benzoic acid.

- ChemShuttle. (n.d.). 4-fluoro-3-(trifluoromethoxy)benzoic acid.

- Sigma-Aldrich. (n.d.). 4-(2,2,2-trifluoroacetamido)benzoic acid.

- ResearchGate. (n.d.). Scheme 3. Route of synthesis of 4-(3-perfluorobutylprop-1-oxy)benzoic acid.

- Wiley-VCH. (n.d.). "Fluorine Compounds, Organic," in: Ullmann's Encyclopedia of Industrial Chemistry.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Trifluoromethoxy)benzoic Acid.

- Lab Pro Inc. (n.d.). 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid, 5G.

- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- TCI Chemicals. (n.d.). 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid.

- The Royal Society of Chemistry. (n.d.). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III)

- PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid.

- ConnectSci. (2013). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry, 67(3), 475-480.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 10009-25-3: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. 4-fluoro-3-(trifluoromethoxy)benzoic acid; CAS No.: 886496-49-7 [chemshuttle.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. globalscientificjournal.com [globalscientificjournal.com]

- 13. researchgate.net [researchgate.net]

Analytical Characterization of Tetrafluoropropoxy Benzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

Tetrafluoropropoxy benzoic acid derivatives, specifically 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid , represent a highly specialized class of fluorinated intermediates. Because of the strongly electronegative tetrafluoro-substitution, these compounds are critical structural motifs in the synthesis of liquid crystals, advanced radiopharmaceuticals, and agrochemicals.

As a Senior Application Scientist, I designed this guide to provide a self-validating analytical framework for the definitive structural and molecular weight characterization of these molecules. By correlating exact mass determination via High-Resolution Mass Spectrometry (HRMS) with atomic-level mapping through multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can ensure robust quality control and mechanistic validation during drug development.

Physicochemical Profiling

Understanding the macroscopic physicochemical properties is the first step toward rationally designing analytical workflows. The incorporation of the

Table 1: Target Molecule Specifications

| Parameter | Value / Description |

| IUPAC Name | 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid |

| CAS Registry Number | 72106-04-8[] |

| Molecular Formula | |

| Average Molecular Weight | 252.162 g/mol [3] |

| Monoisotopic Exact Mass | 252.0410 Da[3] |

| Computed LogP | 2.66[3] |

Workflow Architecture

To systematically elucidate the structure of tetrafluoropropoxy benzoic acid, an orthogonal analytical approach is employed. The workflow is designed as a self-validating system: molecular weight confirmation by MS is independently corroborated by the bond connectivity mapping from NMR and functional group identification from FTIR.

Figure 1: Orthogonal analytical workflow for structural elucidation.

Molecular Weight Analysis: ESI-HRMS

Mechanistic Rationale

For compounds bearing a free carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the gold standard. The basicity of the electrospray droplet environment facilitates rapid deprotonation, yielding the

To achieve mass accuracies below 2 ppm, continuous infusion of a reference lock-mass is mandatory. The industry standard calibrant for fluorinated compounds is hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazine (m/z 1033.9881), which provides an ideal homologous reference for exact mass correction[4][5].

Standard Operating Procedure: ESI-HRMS

-

Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent mixture of Methanol/Water (80:20, v/v) containing 0.1% Ammonium Hydroxide (

) to force deprotonation. -

Lock-Mass Calibration : Prepare a dual-spray reference solution containing purine and hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazine[5].

-

Instrument Parameters :

-

Capillary voltage: 2.5 kV (Negative mode)

-

Desolvation temperature: 350 °C

-

Cone voltage: 20 V (Kept low to prevent premature cleavage of the tetrafluoropropoxy ether linkage).

-

-

Data Acquisition : Acquire in TOF-MS mode over an m/z range of 50–1200. Execute MS/MS (CID) using a collision energy ramp of 15–30 eV using Argon gas.

Fragmentation Dynamics

Understanding the fragmentation pathways provides secondary structural confirmation. The primary cleavage occurs via decarboxylation, followed by the specific neutral loss of the fluorinated aliphatic chain.

Figure 2: ESI-MS/MS negative ion mode fragmentation pathway.

Structural Elucidation: Multi-Nuclear NMR

Mechanistic Rationale

While MS confirms the molecular formula, NMR confirms the exact geometric assembly. For tetrafluoropropoxy derivatives, 1H, 13C, and 19F NMR are non-negotiable.

-

Solvent Selection : DMSO-

is chosen over -

Heteronuclear Coupling : The terminal proton in the

group exhibits complex splitting. It couples to the geminal fluorines (

Standard Operating Procedure: NMR Acquisition

-

Sample Preparation : Dissolve 15 mg of analyte in 0.6 mL of DMSO-

. Add 0.05% Tetramethylsilane (TMS) as an internal reference for 1H and 13C. For 19F NMR, use Trichlorofluoromethane ( -

1H NMR (400 MHz) : Run a standard 1D sequence (zg30). Set the relaxation delay (D1) to 2 seconds. The acidic proton may require 64 scans for adequate S/N if exchange with residual water is rapid.

-

19F NMR (376 MHz) : Utilize a proton-decoupled sequence (ig or cpd) to observe pure fluorine signals, followed by a proton-coupled spectrum to observe the intrinsic J-couplings that validate the

arrangement. -

13C NMR (100 MHz) : Utilize a sequence with extended relaxation (D1 = 4s) to ensure the quaternary carbons (carbonyl and ipso-aromatic carbons) are fully relaxed and quantifiable.

Predicted Spectral Data Summarization

Table 2: 1H NMR Spectral Assignments

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment |

| 12.80 | s (broad) | 1H | - | -COOH |

| 7.92 | d | 2H | Aromatic H (ortho to -COOH) | |

| 7.10 | d | 2H | Aromatic H (ortho to ether) | |

| 6.65 | tt | 1H | ||

| 4.60 | t | 2H |

Table 3: 19F NMR Spectral Assignments

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| -125.5 | s (if 1H decoupled) | 2F | |

| -139.8 | s (if 1H decoupled) | 2F |

(Note: Chemical shifts of 19F are highly solvent-dependent; values referenced to

Vibrational Spectroscopy (FTIR)

As a final orthogonal check, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) isolates specific bond vibrational modes. This is a rapid, non-destructive technique that guarantees the bulk solid matches the dissolved states analyzed by MS and NMR.

Standard Operating Procedure: ATR-FTIR

-

Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol and a background scan is taken to subtract atmospheric

and -

Place a micro-spatula tip of the solid sample directly onto the crystal. Apply pressure using the anvil.

-

Acquire 32 scans at a resolution of 4 cm⁻¹.

Key Diagnostic Bands

- : Broad absorption from 3200–2500 cm⁻¹, characteristic of strongly hydrogen-bonded carboxylic acid dimers.

- : Sharp, intense peak at ~1685 cm⁻¹ representing the conjugated carboxylic acid.

- : A series of very strong stretching bands between 1150 cm⁻¹ and 1050 cm⁻¹ diagnostic of the fluoroalkyl chain[6][7].

-

: Aromatic C-H stretches observable

Conclusion

By integrating negative-mode HR-ESI-MS with multi-nuclear (1H, 13C, 19F) NMR and ATR-FTIR spectroscopy, analytical scientists can definitively characterize tetrafluoropropoxy benzoic acid derivatives. Adhering to the logical causality of instrument tuning—specifically acknowledging the complex spin-coupling of the fluoro-aliphatic chain and the ionization bias of the carboxylic acid—ensures that the resulting data forms a self-validating, structurally absolute profile.

References

-

MDPI. "Phenolic Compounds from Sesame Cake and Antioxidant Activity: A New Insight for Agri-Food Residues' Significance for Sustainable Development." MDPI, 22 Sept. 2019. URL:[Link]

-

Semantic Scholar. "Biochemical characterization of acyl activating enzymes for side chain moieties of Taxol and its analogs." Semantic Scholar. URL: [Link]

-

ChemSrc. "72106-04-8_4-(2,2,3,3-tetrafluoropropoxy)benzoic acid." ChemSrc, 13 Nov. 2025. URL: [Link]

-

HairuiChem. "4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid_72106-04-8." HairuiChem. URL: [Link]

-

ACS Publications. "Neutron Diffraction and Spectroscopic Studies of Intramolecular Tetrel Bonds in Three Fluorinated Zinc Complexes." Journal of the American Chemical Society, 26 Nov. 2025. URL: [Link]

-

Semantic Scholar. "Synthesis of Fluorocyclotriphosphazene Derivatives and Their Fire-Retardant Finishing on Cotton Fabrics." Semantic Scholar, 13 June 2010. URL:[Link]

Sources

- 2. 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid_72106-04-8_해서 화공 [hairuichem.com]

- 3. 72106-04-8_CAS号:72106-04-8_4-(2,2,3,3-tetrafluoropropoxy)benzoic acid - 化源网 [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility profile of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility Profiling in Modern Chemistry

In the realms of pharmaceutical development and materials science, the precise characterization of a molecule's physicochemical properties is paramount. Among these, the solubility profile stands as a cornerstone, dictating a compound's behavior from initial formulation to its ultimate application. This guide provides a comprehensive technical overview of the solubility of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, a molecule of significant interest due to the strategic incorporation of a fluorinated alkoxy chain onto a benzoic acid scaffold. The presence of the tetrafluoropropoxy group is anticipated to modulate properties such as lipophilicity, metabolic stability, and intermolecular interactions, making a thorough understanding of its solubility essential for harnessing its full potential.[1][2][3][4]

This document is structured to provide not just data, but a foundational understanding of the principles governing solubility and the robust methodologies for its determination. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Characteristics of the Solute

A molecule's intrinsic properties are the primary determinants of its solubility. For 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, the interplay between the hydrophilic carboxylic acid group and the hydrophobic, electron-withdrawing tetrafluoropropoxy moiety defines its interaction with various solvents.

| Property | Value | Source/Rationale |

| Molecular Formula | C10H8F4O3 | |

| Molecular Weight | 252.16 g/mol | |

| Appearance | White to off-white powder or crystals | Inferred from similar fluorinated benzoic acids.[5] |

| Melting Point (°C) | Not available; requires experimental determination | |

| pKa (predicted) | 3.5 - 4.0 | The electron-withdrawing nature of the fluoroalkoxy group is expected to increase the acidity compared to benzoic acid (pKa ≈ 4.2).[1] |

| LogP (predicted) | > 3.0 | The fluorinated alkyl chain significantly increases lipophilicity. |

Theoretical Framework for Solubility

Solubility is the equilibrium concentration of a solute in a solvent at a given temperature and pressure.[6] This equilibrium is governed by the thermodynamics of the dissolution process, which can be probed and modeled to predict and understand solubility behavior under various conditions.

Temperature Dependence: The van't Hoff Equation

The relationship between solubility and temperature is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature.[7] For solubility, the equation can be expressed as:

ln(S) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

-

S is the molar solubility of the compound.

-

ΔHsol is the molar enthalpy of solution.

-

ΔSsol is the molar entropy of solution.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

A plot of ln(S) versus 1/T, known as a van't Hoff plot , yields a straight line from which the enthalpy and entropy of solution can be determined.[7] This is invaluable for predicting solubility at different temperatures and for understanding the energetics of the dissolution process.

Co-solvency: The Jouyban-Acree Model

In many applications, particularly in pharmaceutical formulations, mixed solvent systems (co-solvents) are employed to enhance solubility. The Jouyban-Acree model is a widely used and accurate model for correlating and predicting the solubility of a solute in binary solvent mixtures at various temperatures.[8][9][10] The model is expressed as:

ln(Xm,T) = f1 * ln(X1,T) + f2 * ln(X2,T) + f1 * f2 * Σ [ Ai * (f1 - f2)i / T ]

Where:

-

Xm,T is the mole fraction solubility of the solute in the binary solvent mixture at temperature T.

-

X1,T and X2,T are the mole fraction solubilities in the neat solvents 1 and 2, respectively.

-

f1 and f2 are the volume or mole fractions of the solvents in the mixture.

-

Ai are the model constants, which are determined by fitting the model to experimental data.

This model is a powerful tool for formulation scientists to optimize the composition of solvent systems to achieve a desired solubility.[11][12]

Experimental Determination of Solubility: Self-Validating Protocols

The following protocols are designed to be robust and self-validating, providing accurate and reproducible solubility data. The choice of method often depends on the required throughput, the properties of the solute, and the available analytical instrumentation.

Gravimetric Method: The Gold Standard

The gravimetric method is a fundamental and highly accurate technique for determining thermodynamic solubility.[13][14][15] It directly measures the mass of the dissolved solute in a known volume of saturated solution.

Experimental Workflow: Gravimetric Analysis

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is confirmed by the presence of undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator or on a magnetic stir plate at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure all undissolved particles are removed, centrifuge the samples.

-

Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette. For added certainty, pass the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm) into a clean container.

-

-

Quantification:

-

Transfer a known volume (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that does not cause the solute to decompose.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven until a constant weight is achieved.[13]

-

The final weight of the residue represents the mass of the solute dissolved in the transferred volume of the solvent.

-

-

Calculation:

-

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of solution transferred.

-

UV-Vis Spectrophotometry: High-Throughput Screening

For rapid solubility screening, UV-Vis spectrophotometry offers a less labor-intensive alternative, provided the solute has a distinct chromophore.[17][18][19]

Experimental Workflow: Spectrophotometric Analysis

Caption: Workflow for solubility determination via UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Generation of a Calibration Curve:

-

Prepare a stock solution of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a set of at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a standard calibration curve. The curve should be linear with an R² value > 0.99.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution and separate the solid and liquid phases as described in the gravimetric method (steps 1 and 2).

-

Accurately dilute a known volume of the clear filtrate with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample by interpolating its absorbance on the calibration curve.

-

Calculate the solubility of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Solubility = (Concentration from curve) × (Dilution factor).

-

Predicted Solubility Profile

While experimental determination is essential for definitive data, a predictive solubility profile can be constructed based on the principle of "like dissolves like" and the known properties of fluorinated aromatic compounds. The dual nature of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid—a polar, hydrogen-bonding carboxylic acid group and a large, hydrophobic, and polarizable fluoroalkoxy-phenyl group—suggests a complex solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The carboxylic acid group can engage in hydrogen bonding with the solvent's hydroxyl group.[20][21] |

| Aprotic Polar | Acetone, DMSO, THF | High to Moderate | Solvents can accept hydrogen bonds from the carboxylic acid and interact via dipole-dipole forces with the polar C-F and C-O bonds. |

| Non-polar | Hexane, Cyclohexane | Low | The overall polarity of the molecule, dominated by the carboxyl and tetrafluoropropoxy groups, is too high for significant dissolution in non-polar aliphatic solvents. |

| Aromatic | Toluene, Benzene | Moderate | The benzene ring of the solute can participate in π-π stacking with the aromatic solvent, while the overall polarity may limit very high solubility.[20] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can interact via dipole-dipole forces and may weakly hydrogen bond with the solute. |

References

- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.

- Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 155-162.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- BenchChem. (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.

- PubMed. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.

- Jouyban, A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceuticals, 15(3), 384.

- ACS Publications. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures.

- Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model.

- SciSpace. (n.d.). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model.

- BenchChem. (2025). potential applications of 2-Fluorobenzoic acid in medicinal chemistry.

- Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Scribd. (n.d.).

- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.

- LookChem. (n.d.). Fluoro-benzoic acid series.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- MilliporeSigma. (n.d.).

- Chemistry LibreTexts. (2021). 8: Gravimetric Methods.

- ResearchGate. (n.d.).

- SciSpace. (1905). The van't Hoff-Raoult Formula.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Wikipedia. (n.d.).

- Science Notes. (2020).

- Pharma Excipients. (2025).

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- Current Trends in Biotechnology and Pharmacy. (2023). Experimental Design Development and Characterization of Rosuvastatin Loaded Nanosuspension for Solubility Enhancement.

- Analytik NEWS. (2024).

- ACS Omega. (2017).

- MDPI. (2025). The Use of Design of Experiments (DoE) Approaches for the Development of Self-Emulsifying Drug Delivery Systems (SEDDS).

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- DiVA. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Eurofins. (n.d.). ANALYTICAL METHOD SUMMARIES.

- PubMed. (n.d.).

- ResearchGate. (2021).

- ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.

- Sigma-Aldrich. (n.d.). 4-(2,2,2-trifluoroacetamido)benzoic acid | 404-26-2.

- CymitQuimica. (n.d.). CAS 10009-25-3: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

- RSC Publishing. (n.d.). Analytical Methods.

- University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- MDPI. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K.

- Wikipedia. (n.d.). Benzoic acid.

- Kyushu University. (2010). Thermodynamic properties of HFO-1234yf (2,3,3,3-tetrafluoropropene).

- NIST. (2011). Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf)

- Sigma-Aldrich. (n.d.). 4-(2,2,2-Trifluoroethoxy)benzoic acid | 27914-56-3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. Fluoro-benzoic acid series | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 8. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [diva-portal.org]

- 21. pure.ul.ie [pure.ul.ie]

Unveiling the Electronic Influence: A Guide to Fluorinated Ether Tails on Aromatic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and materials chemistry. Among the diverse array of fluorine-containing motifs, fluorinated ether tails (-ORf) attached to aromatic rings present a fascinating case of nuanced electronic control. These substituents, such as the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, are not merely bioisosteres of traditional ethers but powerful modulators of a molecule's physicochemical properties. Their influence stems from a complex interplay between profound inductive effects and conformationally-dependent resonance contributions. This guide provides an in-depth exploration of the core principles governing these electronic effects, details robust experimental and computational methodologies for their characterization, and discusses their strategic application in drug discovery and development.

Foundational Principles: The Unique Electronic Character of Fluorine

To appreciate the effect of fluorinated ether tails, one must first understand the intrinsic properties of the fluorine atom. With the highest electronegativity on the periodic table, fluorine exerts a powerful electron-withdrawing influence through the sigma (σ) bond framework of a molecule.[1][2] This is known as the negative inductive effect (-I) .

When an ether oxygen is attached to an aromatic ring (e.g., anisole, -OCH₃), it typically exhibits two competing electronic effects:

-

Inductive Effect (-I): The electronegative oxygen pulls electron density from the ring through the σ-bond.

-

Resonance Effect (+M): The oxygen's lone pair of electrons can be delocalized into the aromatic π-system, donating electron density.[2][3][4]

In traditional alkoxy groups like methoxy, the resonance effect often dominates, making the group an overall activator for electrophilic aromatic substitution.[3][5] The introduction of fluorine atoms on the alkyl portion of the ether dramatically shifts this balance.

Caption: Competing electronic forces in aryl fluorinated ethers.

The Decisive Role of Conformation

The true elegance of fluorinated ether tails lies in their conformational preferences, which directly dictate their electronic communication with the aromatic ring.

-

Anisole (-OCH₃): This group prefers a coplanar orientation with the benzene ring. This alignment maximizes the overlap between the oxygen's p-orbitals and the aromatic π-system, facilitating strong resonance donation.[6]

-

Trifluoromethoxybenzene (-OCF₃): In stark contrast, the -OCF₃ group adopts a perpendicular (orthogonal) conformation.[7][8] This is due to a combination of steric repulsion between the fluorine atoms and the ortho-hydrogens of the ring, and stabilizing stereoelectronic interactions known as negative hyperconjugation (nₒ → σ*C-F).[6][8]

This orthogonal arrangement is the critical feature. By rotating out of the plane, the overlap between the oxygen's lone pairs and the aromatic π-system is minimized. This effectively "switches off" the resonance-donating (+M) effect.[6] Consequently, the powerful -I effect of the -CF₃ group, relayed through the ether oxygen, becomes the overwhelmingly dominant electronic force. The -OCHF₂ group represents an intermediate case.[6]

Caption: Conformational control of electronic effects.

Quantifying the Electronic Impact: Hammett Parameters

The net electronic effect of a substituent can be quantified using Hammett constants (σ). These empirical values measure the electron-donating or electron-withdrawing character of a substituent at the meta (σₘ) and para (σₚ) positions. A positive value indicates an electron-withdrawing effect relative to hydrogen.

| Substituent | Hammett Constant (σₘ) | Hammett Constant (σₚ) | Dominant Effect |

| -OCH₃ | 0.12 | -0.27 | +M > -I (at para) |

| -OCHF₂ | 0.20 | 0.02 | -I ≈ +M |

| -OCF₃ | 0.40 | 0.35 | -I >> +M |

| Data sourced from multiple literature values for illustrative comparison.[6][9] |

The data clearly illustrates the trend. The -OCH₃ group is electron-donating at the para position (negative σₚ) due to resonance. As fluorine atoms are added, the σ values become progressively more positive, culminating in the -OCF₃ group, which is strongly electron-withdrawing at both the meta and para positions, confirming the dominance of its inductive effect.[9]

Experimental and Computational Characterization Workflow

A multi-pronged approach combining spectroscopy, diffraction, and computational modeling is essential for a comprehensive understanding of these electronic effects.

Caption: Integrated workflow for characterizing electronic effects.

Protocol: ¹⁹F NMR Spectroscopy Analysis

¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a premier tool for these studies.[10][11][12] The large chemical shift dispersion provides high resolution, often allowing for the clear separation of signals from different fluorine-containing groups.[12]

Objective: To measure the ¹⁹F chemical shift of the fluorinated ether tail as a reporter of its electronic environment.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified aryl fluorinated ether in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an appropriate fluorine-containing reference standard (e.g., trifluorotoluene) for accurate chemical shift referencing. Note the standard used and its concentration.[11]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H).

-

Tune the probe for ¹⁹F observation.

-

Acquire a standard one-pulse ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the signals by removing ¹H-¹⁹F coupling.

-

-

Data Acquisition:

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals are captured.

-

Pulse Angle: Use a 30-45° pulse angle to ensure quantitative signal intensity if needed, with a sufficient relaxation delay.

-

Scans: Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard.

-

Interpretation: Compare the ¹⁹F chemical shift of the sample to related compounds. A downfield (less shielded) shift generally correlates with a more electron-deficient fluorine environment, providing insight into the inductive effects within the molecule.

-

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous proof of the solid-state conformation, which is critical for validating the proposed models of electronic control.[13]

Objective: To determine the three-dimensional structure of an aryl fluorinated ether, focusing on the torsion angle between the ether and the aromatic ring.

Methodology:

-

Crystallization:

-

Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).

-

Common techniques include slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion.[13] A screening of various solvents is crucial.

-

-

Crystal Mounting: Carefully mount a high-quality crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Data Collection:

-

Use a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.

-

Collect a full sphere of diffraction data, ensuring high completeness and redundancy.

-

-

Structure Solution and Refinement:

-

Process the raw data to obtain reflection intensities.

-

Solve the structure using direct methods or Patterson methods to locate the atoms.

-

Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

-

-

Data Analysis:

-

Analyze the final structure using software like Mercury or Olex2.

-

Key Metric: Measure the C(aryl)-C(aryl)-O-C(alkyl) dihedral (torsion) angle. For -OCF₃ groups, this angle is expected to be close to 90°, confirming the orthogonal conformation.[8]

-

Examine intermolecular interactions, such as C-H···F or F···F contacts, which can also influence crystal packing.[13][14]

-

Applications in Drug Discovery

The unique electronic properties of fluorinated ether tails are strategically leveraged by medicinal chemists to fine-tune drug candidates.[15][16][17][18]

-

Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorinated ether at a metabolically labile position (a "metabolic hotspot") can block this degradation pathway, increasing the drug's half-life and bioavailability.[1][19]

-

pKa Modulation: As potent electron-withdrawing groups, these tails can significantly lower the pKa of nearby acidic or basic functional groups.[19] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding.

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes.[19][20] The trifluoromethoxy group, for instance, has a Hansch-Leo lipophilicity parameter (π) of 1.04.[20]

-

Binding Affinity: The altered electronic distribution on the aromatic ring can change its interaction with biological targets. The electron-poor nature of the substituted ring can modify π-π stacking, cation-π, or hydrogen bonding interactions within a receptor pocket, potentially leading to improved potency and selectivity.[1][19]

| Property | Influence of -OCHF₂ / -OCF₃ Groups | Rationale |

| Metabolic Stability | Increased | C-F bonds resist enzymatic cleavage (e.g., P450 oxidation).[1] |

| Acidity of nearby groups | Increased (pKa lowered) | Strong inductive electron withdrawal stabilizes the conjugate base.[19] |

| Lipophilicity | Increased | Fluorine is lipophilic, enhancing partitioning into nonpolar environments.[20] |

| Binding Interactions | Modulated | Alters the electrostatic potential of the aromatic ring, affecting non-covalent interactions. |

Conclusion

Fluorinated ether tails are sophisticated tools for molecular engineering, not simple substituents. Their profound impact on the electronic character of aromatic rings is governed primarily by a powerful inductive withdrawal that is magnified by a conformationally-enforced suppression of resonance donation. This unique electronic signature translates directly into predictable and tunable modifications of key physicochemical properties, making these groups indispensable in the design of modern pharmaceuticals and advanced materials. A thorough characterization, employing a synergistic combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, is paramount to fully harnessing their potential.

References

-

Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Journal of Siberian Federal University. Chemistry. [Link]

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. NIH Public Access. [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. Energy Advances (RSC Publishing). [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - NIH. [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. [Link]

-

alpha-fluorinated ethers as "exotic" entity in medicinal chemistry. ResearchGate. [Link]

-

The role of fluorine in medicinal chemistry. ResearchGate. [Link]

-

Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. [Link]

-

Knowledge-driven design of fluorinated ether electrolytes via a multi-model approach. ResearchSquare. [Link]

-

Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

-

(PDF) Knowledge-driven design of fluorinated ether electrolytes via a multi-model approach. ResearchGate. [Link]

-

Conformational preference of fluorinated ethers. ResearchGate. [Link]

- Process for the production of aromatic ethers and aromatic polyethers.

-

Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations. ResearchGate. [Link]

-

α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. ACS Publications. [Link]

-

Atomistic Insights into Fluorinated/Chlorinated Ether-Based LHCEs on Lithium Metal: Decomposition Mechanisms via Multiscale Simulations. ACS Publications. [Link]

-

Fluorinated Ethers of Cannabinol (CBN). MDPI. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). [Link]

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC - NIH. [Link]

-

Fluorine in Medicinal Chemistry: Research Guide & Papers. PapersFlow. [Link]

-

X-ray crystal structures of the folded fluorine-substituted balance... ResearchGate. [Link]

-

Hammett constants σ for fluoro-substituents. ResearchGate. [Link]

-

Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube. [Link]

- Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.

-

Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. ACS Publications. [Link]

-

Inductive Effect vs Resonance Effect: Key Differences & Table. Vedantu. [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. SciSpace. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - NIH. [Link]

-

Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

Effect of functional group (fluorine) of aromatic thiols on electron transfer at the molecule-metal interface. PubMed. [Link]

-

Effect of aromatic ring fluorination on CH...π interactions: Microwave spectrum and structure of the 1,2- difluorobenzene. RSC Publishing. [Link]

-

Fluorine conformational effects in enantioselective organocatalytic reaction design. Research Collection. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics.org [biophysics.org]

- 12. azom.com [azom.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

pKa values and acidity constants of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid

An In-Depth Technical Guide to the Acidity Constant (pKa) of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Drug Development

The extent of a molecule's ionization in a solution, quantified by its pKa value, is a cornerstone of its biopharmaceutical profile. The pKa dictates a compound's solubility, lipophilicity, and ability to permeate biological membranes—all of which are integral to its absorption, distribution, metabolism, and excretion (ADME) profile. For an acidic compound like a carboxylic acid, the pKa represents the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations. Understanding this equilibrium is paramount for predicting a drug candidate's behavior in the physiological pH range of the body, from the acidic environment of the stomach to the more neutral pH of the bloodstream and tissues.

Theoretical Estimation of the pKa of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid

The acidity of a substituted benzoic acid is primarily influenced by the electronic properties of its substituents on the aromatic ring. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity (higher pKa).

The Benzoic Acid Baseline

Unsubstituted benzoic acid has a pKa of approximately 4.20.[1][2] This value serves as a fundamental reference point for evaluating the impact of the 4-(2,2,3,3-tetrafluoropropoxy) group.

The Influence of the 4-propoxy Group

An alkoxy group, such as a propoxy group, in the para position of benzoic acid is generally considered an electron-donating group due to resonance, which would be expected to decrease the acidity, resulting in a higher pKa compared to benzoic acid.

The Impact of Fluorination

Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group through induction. The presence of multiple fluorine atoms, as in the 2,2,3,3-tetrafluoropropoxy substituent, will have a significant acid-strengthening effect. This inductive effect will counteract the electron-donating resonance effect of the ether oxygen. Given the proximity of the fluorine atoms to the benzene ring through the propoxy linker, a substantial increase in acidity compared to 4-propoxybenzoic acid is anticipated.

Estimated pKa Value

Considering the strong inductive effect of the four fluorine atoms, it is highly probable that the pKa of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is lower than that of benzoic acid (4.20) and significantly lower than that of 4-methoxybenzoic acid (pKa ≈ 4.47). For comparison, 4-fluorobenzoic acid has a pKa of 4.14.[3][4][5] The tetrafluoropropoxy group is expected to have a more pronounced electron-withdrawing effect than a single fluorine atom. Therefore, a reasonable estimate for the pKa of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid would be in the range of 3.5 to 4.0 .

| Compound | pKa Value |

| Benzoic Acid | ~4.20[1][2] |

| 4-Fluorobenzoic Acid | 4.14[3][4][5] |

| 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid | Estimated: 3.5 - 4.0 |

Experimental Determination of pKa

Precise determination of the pKa value requires experimental measurement. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the acidic compound while monitoring the pH.[3][6] The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Workflow:

Caption: A schematic of the potentiometric titration workflow for pKa determination.

UV-Vis Spectrophotometry

This technique is based on the principle that the ionized and non-ionized forms of a compound have different ultraviolet absorption spectra.[3][7] By measuring the absorbance of the solution at various known pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[3]

Experimental Workflow:

Caption: A schematic of the UV-Vis spectrophotometry workflow for pKa determination.

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. Density Functional Theory (DFT) calculations, in particular, have become a reliable method for estimating acidity.[8][9]

The direct approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and in solution, often using a solvation model like the Solvation Model based on Density (SMD).[8]

Computational Workflow:

Caption: A schematic of the computational workflow for pKa prediction using DFT.

Conclusion

While an experimentally determined pKa for 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is not currently documented in readily accessible literature, a scientifically sound estimation places its value in the range of 3.5 to 4.0. This increased acidity, relative to benzoic acid, is attributed to the strong electron-withdrawing inductive effect of the tetrafluoropropoxy substituent. For drug development professionals and researchers, a precise understanding of this value is crucial. The experimental and computational methods outlined in this guide provide a clear and reliable pathway for the accurate determination of the pKa of this and other novel chemical entities. Such characterization is an indispensable step in the rational design and development of new therapeutic agents.

References

- Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem.

- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC.

- QSPR Prediction of p K a for Benzoic Acids in Different Solvents. ResearchGate.

- PARAFAC and MCR-ALS approaches to the pKa determination of benzoic acid and its derivatives. PubMed.

- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers.

- pKa prediction in non‐aqueous solvents. DSpace@MIT.

- Substituent effects on the electronic structure and pK a of benzoic acid. Scilit.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.

- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.

- using experimental crystal structures of fluorobenzoic acids as a probe. RSC Publishing.

- Scheme 3. Route of synthesis of 4-(3-perfluorobutylprop-1-oxy)benzoic acid. ResearchGate.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

- Appendix B: Selected Acid Dissociation Constants at 25°C. Introductory Chemistry.

- The Acidity Constant (Ka). Alloprof.

- Quantifying acidity in heterogeneous systems: biphasic pKa values.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.

- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

- 4-(Trifluoromethyl)benzoic acid. PubChem.

- 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. CymitQuimica.

- 4-Fluorobenzoic acid. Wikipedia.

- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElpl3RP8BpE2uxFppJIHFfhaxw7w9jxh26i3oWd5lvQqu8W43vZkm9wMGQ-pglBUnTSA2Xtf-p8Ob46qs5a2uPecl3RToGP5TQkqXJjarIl1e_LCE3rdb-L2h2I9hAS7zj6vbzD7r_C9gars3uSuE8A6Wie7RQTd-ZczICHrUP8dGGPJUlyKeQtI5UYBeX2W63taM3GLR9OxLhBjslOf6FStKms4yQPRRL7MlmtAs0_OidNwAflZriGCVMUShJTrqMtGY75jFft53wImyRTjH5FJd3F63njZkeoFubNUHJXql3jUVPI3rW

- 4-(2,2,2-Trifluoroacetamido)benzoic acid. Sigma-Aldrich.

- pKa Data Compiled by R. Williams.

- Table of Acids with Ka and pKa Values. CLAS.

Sources

- 1. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 2. global.oup.com [global.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. PARAFAC and MCR-ALS approaches to the pKa determination of benzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

A Technical Guide to 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Moieties in Material Science

In the pursuit of advanced materials with tailored functionalities, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. The unique properties of fluorine, such as its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond, impart exceptional characteristics to the resulting materials. 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is a prime example of a molecule designed to leverage these benefits. It consists of a rigid benzoic acid core, which is a common building block in liquid crystals and polymers, and a flexible, partially fluorinated propoxy tail. This combination of a rigid core and a fluorinated tail makes it a valuable intermediate for creating materials with enhanced thermal stability, chemical resistance, and specific electronic and optical properties.[1] This guide provides an in-depth review of its synthesis, properties, and pivotal applications in materials science.

Core Molecular Profile

A foundational understanding of the physicochemical properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is essential for its application. While specific experimental data for this exact compound is not widely published, we can infer its properties from the closely related and well-documented analogue, 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. The additional difluoromethylene group in the propoxy chain is expected to increase the molecular weight and potentially influence the melting point and solubility.

Table 1: Physicochemical Properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic Acid and a Key Analogue

| Property | Value (Propoxy variant - Estimated) | Value (Ethoxy analogue) | Reference |

| Chemical Formula | C10H8F4O3 | C9H6F4O3 | |

| Molecular Weight | 252.16 g/mol | 238.14 g/mol | [2] |

| Appearance | White to off-white crystalline solid | White to light yellow powder/crystal | [1] |

| Melting Point | Not available | 176-180 °C | |

| CAS Number | 186678-20-4 | 10009-25-3 | [2] |

The tetrafluoroalkoxy group significantly increases hydrophobicity and is key to the molecule's ability to enhance thermal stability in larger structures.[1]

Synthesis and Characterization

The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is typically achieved through a two-step process starting from a readily available precursor, methyl 4-hydroxybenzoate. This method involves a Williamson ether synthesis followed by hydrolysis of the ester.

Step 1: Williamson Ether Synthesis Methyl 4-hydroxybenzoate is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking 2,2,3,3-tetrafluoro-1-propanol (which would typically have a leaving group like a tosylate or halide attached, or be activated in situ) to form the ether linkage.

Step 2: Saponification (Hydrolysis) The resulting methyl ester, methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate, is then hydrolyzed under basic conditions (e.g., with sodium hydroxide or potassium hydroxide), followed by acidification to yield the final carboxylic acid product.

Experimental Protocol: Synthesis

Materials:

-

Methyl 4-hydroxybenzoate

-

2,2,3,3-Tetrafluoropropyl tosylate

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

Procedure:

-

Etherification:

-

To a solution of methyl 4-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,2,3,3-tetrafluoropropyl tosylate (1.1 eq) to the mixture.

-

Heat the reaction to 80°C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of methanol and a 10% aqueous NaOH solution.

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).[4]

-

Cool the solution and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 with dilute HCl to precipitate the product.[3]

-

Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid.

-

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, while ¹⁹F NMR is crucial for verifying the integrity of the fluorinated tail.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Materials Science

The unique molecular architecture of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid makes it a versatile building block for a range of high-performance materials.

Liquid Crystals

Benzoic acid derivatives are fundamental components in the design of thermotropic liquid crystals (LCs).[5] The incorporation of a fluorinated tail, such as the tetrafluoropropoxy group, is a well-established strategy to fine-tune the mesomorphic properties of these materials.

-

Property Modulation: The strong dipole moment of the C-F bonds and the specific geometry of the fluorinated chain can significantly alter the dielectric anisotropy, a critical parameter for display applications. The fluorinated segment also tends to reduce viscosity and melting points while enhancing the thermal stability of the resulting LC phases.

-

Hydrogen Bonding: The carboxylic acid group facilitates the formation of hydrogen-bonded dimers.[5] These supramolecular structures can exhibit liquid crystalline phases (mesophases) themselves or can be used as precursors to form more complex ester-based liquid crystals.[4][6] The fluorinated tail influences how these dimers pack, thereby controlling the type of mesophase formed (e.g., nematic, smectic).[5]

High-Performance Polymers

The integration of fluorinated monomers into polymer chains is a proven method for developing materials with superior properties. 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid can be used as a specialty monomer in the synthesis of advanced polymers like polyesters and polyamides.

-

Enhanced Stability: The high thermal stability and chemical inertness of the C-F bond contribute to the overall durability of the polymer, making it suitable for applications in harsh environments.

-

Low Dielectric Constant: The low polarizability of fluorine atoms can lead to polymers with a lower dielectric constant, a desirable property for materials used in microelectronics and high-frequency communication technologies.

-

Hydrophobicity and Oleophobicity: The fluorinated alkoxy chain imparts a low surface energy to the polymer, resulting in surfaces that are repellent to both water and oils. This is highly advantageous for creating protective coatings, anti-fouling surfaces, and low-friction materials.

Advanced Coatings and Surface Modification